molecular formula C15H19ClF2N2O2 B7001625 N-[4-chloro-2-(methoxymethyl)phenyl]-4,4-difluoroazepane-1-carboxamide

N-[4-chloro-2-(methoxymethyl)phenyl]-4,4-difluoroazepane-1-carboxamide

Cat. No.: B7001625
M. Wt: 332.77 g/mol
InChI Key: NNPDDQUCQXHWGH-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(methoxymethyl)phenyl]-4,4-difluoroazepane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[4-chloro-2-(methoxymethyl)phenyl]-4,4-difluoroazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClF2N2O2/c1-22-10-11-9-12(16)3-4-13(11)19-14(21)20-7-2-5-15(17,18)6-8-20/h3-4,9H,2,5-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPDDQUCQXHWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)Cl)NC(=O)N2CCCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(methoxymethyl)phenyl]-4,4-difluoroazepane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate amine and halide precursors under basic conditions.

    Introduction of the Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Phenyl Ring: The chloro-substituted phenyl ring is attached through a nucleophilic substitution reaction, where the azepane nitrogen attacks a suitable electrophilic carbon on the phenyl ring precursor.

    Methoxymethyl Group Addition: The methoxymethyl group is introduced via a methylation reaction using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(methoxymethyl)phenyl]-4,4-difluoroazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the compound into its reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(methoxymethyl)phenyl]-4,4-difluoroazepane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-2-(methoxymethyl)phenyl]-4-fluoroazepane-1-carboxamide: Similar structure but with only one fluorine atom.

    N-[4-chloro-2-(methoxymethyl)phenyl]-azepane-1-carboxamide: Lacks the difluoro groups.

    N-[4-chloro-2-(methoxymethyl)phenyl]-4,4-difluoropiperidine-1-carboxamide: Contains a piperidine ring instead of an azepane ring.

Uniqueness

N-[4-chloro-2-(methoxymethyl)phenyl]-4,4-difluoroazepane-1-carboxamide is unique due to its difluoroazepane moiety, which imparts distinct chemical and biological properties compared to its analogs. The presence of two fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets.

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